(2-Fluorophenyl)trimethylsilane

Overview

Description

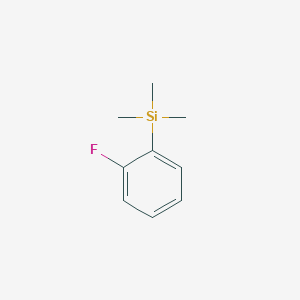

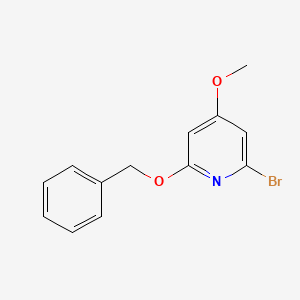

“(2-Fluorophenyl)trimethylsilane” is an organosilicon compound with the molecular formula C9H13FSi and a molecular weight of 168.29 . It is also known as FTMS. The compound is solid in physical form .

Synthesis Analysis

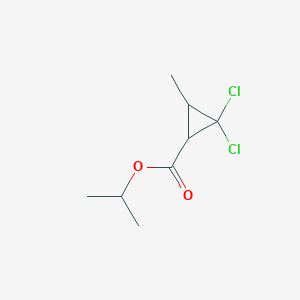

The synthesis of “this compound” involves several steps. The synthetic route includes the use of Chlorotrimethylsilane (CAS#:75-77-4) and Fluorobenzene (CAS#:462-06-6), which results in approximately 84% yield of the product . Other synthetic routes have also been reported in the literature .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H13FSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 . The InChI key is NVTNGGKVRVPJDW-UHFFFAOYSA-N .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

Interference with Ortho Deprotonation

(2-Fluorophenyl)trimethylsilane demonstrates unique reactions due to the presence of a bulky silyl substituent, particularly in its interference with the ortho deprotonation of fluoroarenes and chloroarenes. This compound reacts more slowly than its isomers with sec-butyllithium or lithium 2,2,6,6-tetramethylpiperidide, indicating the influence of the silyl group on reactivity (Heiss, Marzi, Mongin, & Schlosser, 2007).

Generation of 1,2-Dehydrobenzene

This compound is also involved in the generation of 1,2-dehydrobenzene when treated with potassium tert-butoxide or tetramethylammonium fluoride. This process, known as dehalosilylation, suggests a stepwise mechanism involving the formation of a carbanion (Cunico & Dexheimer, 1973).

Applications in Microelectronics

In the field of microelectronics, trimethylsilane-based PECVD processes, which involve this compound, are used to deposit dielectric thin films. This is significant for creating reduced permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides (Loboda, 1999).

Synthesis of Fluoro Olefins

This compound is utilized in the synthesis of fluoro olefins. Reactions with aromatic aldehydes in the presence of KF/18-crown-6 lead to 1,3-disubstituted 2-fluoro-2-propen-1-ols, demonstrating its role as a versatile building block (Shimizu, Hata, & Hiyama, 2000).

Proton Mobility in Arenes

The compound also shows interesting effects on proton mobility in arenes, particularly (2,6-Difluorophenyl)trimethylsilane, which undergoes sec-butyllithium-mediated metalation. This reaction is influenced by the steric pressure of the fluorine atoms, showcasing the compound's unique reactivity (Heiss, Leroux, & Schlosser, 2005).

Nucleophilic Trifluoromethylation

Furthermore, (trifluoromethyl)trimethylsilane, a related compound, has been broadened in scope for synthesizing bio-active trifluoromethyl sulfides, demonstrating the compound's importance in chemical synthesis (Langlois & Billard, 2003).

Safety and Hazards

“(2-Fluorophenyl)trimethylsilane” is classified under GHS07 for safety . The hazard statements include H302, H315, H319, H335, indicating that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

Properties

IUPAC Name |

(2-fluorophenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13FSi/c1-11(2,3)9-7-5-4-6-8(9)10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTNGGKVRVPJDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13FSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3040225.png)

![(1S,4R)-2-Azabicyclo[2.2.1]heptane](/img/structure/B3040226.png)

![Methyl (1S,2R,3R,4R,6S)-5-Oxotricyclo[2.2.1.02,6]heptane-3-carboxylate](/img/structure/B3040235.png)

![4-PiperidinaMine, 2-[(4-chlorophenyl)Methyl]-, (2R-trans)-(9CI)](/img/structure/B3040241.png)